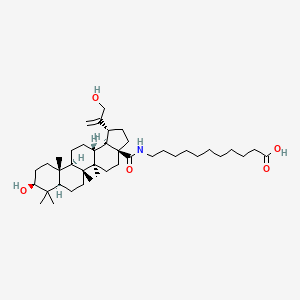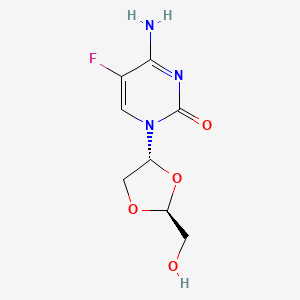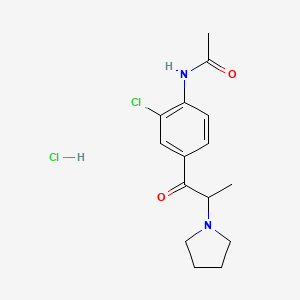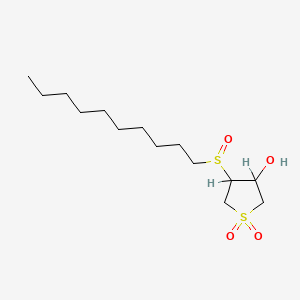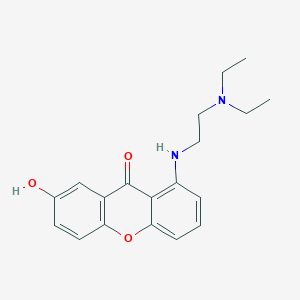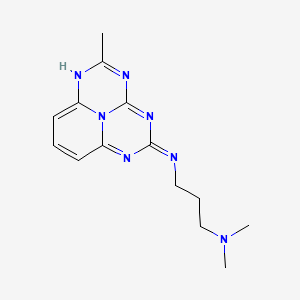![molecular formula C7H16Cl2Si B12787697 Butyl[bis(chloromethyl)]methylsilane CAS No. 2917-66-0](/img/structure/B12787697.png)
Butyl[bis(chloromethyl)]methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of NSC 96803 involves several steps, typically starting from basic organic compounds. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of NSC 96803 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
NSC 96803 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 96803 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of NSC 96803 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets neural pathways involved in motivation and circadian rhythms. It interacts with neurotransmitter receptors and modulates their activity.
Pathways Involved: NSC 96803 affects pathways related to dopamine and serotonin, which are crucial for regulating mood and motivation.
Vergleich Mit ähnlichen Verbindungen
NSC 96803 can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
CAS-Nummer |
2917-66-0 |
|---|---|
Molekularformel |
C7H16Cl2Si |
Molekulargewicht |
199.19 g/mol |
IUPAC-Name |
butyl-bis(chloromethyl)-methylsilane |
InChI |
InChI=1S/C7H16Cl2Si/c1-3-4-5-10(2,6-8)7-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
BYRMANBYAFPAII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


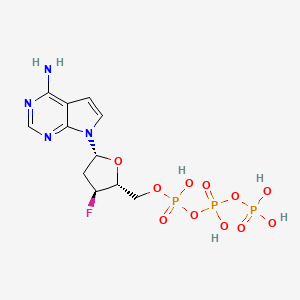
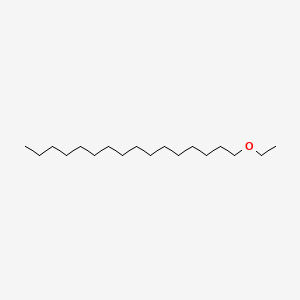
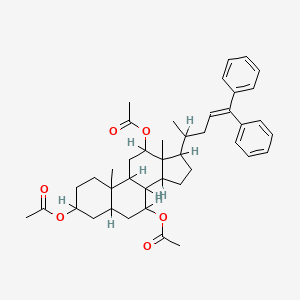

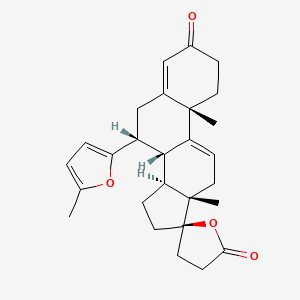
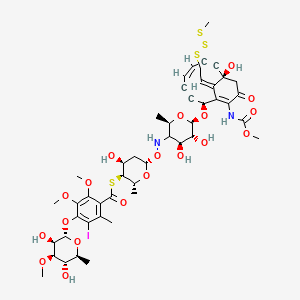
![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
